Icariside I

Catalog No.
S626769
CAS No.
56725-99-6
M.F
C27H30O11
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariside I

CAS Number

56725-99-6

Product Name

Icariside I

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N

Synonyms

icariside I

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Breast Cancer Treatment

Specific Scientific Field: This research falls under the field of Oncology, specifically Breast Cancer Research.

Methods of Application or Experimental Procedures: The study used various methods such as Western blot, RT-qPCR, wound healing assay, colony formation assay, and flow cytometry to investigate the inhibition of breast cancer cells growth and migration by Epimedium flavonoids (EF) and ICS I . In vivo studies were also conducted using a 4T1 breast cancer model in mice .

Synthesis Efficiency Improvement

Specific Scientific Field: This research is in the field of Bioengineering and Biotechnology, specifically in Enzyme Design and Microbial Cell Factories.

Summary of the Application: The study aimed to improve the synthesis efficiency of Icariside I, a novel effective anti-cancer agent with immunological anti-tumor activity, by employing a computer-aided protein design strategy .

Methods of Application or Experimental Procedures: The researchers used a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995 . They obtained several beneficial mutants by expanding the active cavity .

Results or Outcomes: The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .

Icariside I is a flavonoid glycoside primarily derived from the traditional Chinese medicinal herb Epimedium, commonly known as Horny Goat Weed. It is an active metabolite of icariin and is recognized for its potential therapeutic properties. The compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and osteogenic effects. Its chemical structure consists of a flavonoid backbone with various hydroxyl and glycosyl groups that contribute to its bioactivity and solubility in biological systems.

The mechanisms by which Icariside I exerts its effects are still being elucidated. Here are two potential pathways:

  • Bone remodeling: Icariside I might stimulate bone formation by promoting the activity of osteoblasts, cells responsible for bone building [].
  • Cancer: Studies suggest Icariside I may inhibit the growth and spread of certain cancers, like breast cancer, possibly by affecting specific signaling pathways within cancer cells [].
That enhance its biological activity. Notably, it can interact with various signaling pathways and enzymes:

  • NLRP3 Inflammasome Activation: Icariside I enhances the activation of the NLRP3 inflammasome in response to stimuli like ATP and nigericin, promoting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and caspase-1 cleavage .
  • Inhibition of Kynurenine-Aryl Hydrocarbon Receptor Pathway: It has been shown to downregulate metabolites associated with the kynurenine pathway, which may play a role in tumor immune escape mechanisms .
  • IL-6/STAT3 Signaling Pathway: Icariside I inhibits the IL-6/STAT3 signaling pathway, which is crucial in cancer cell proliferation and metastasis .

Icariside I exhibits a range of biological activities:

  • Anti-Cancer Effects: It has been demonstrated to reduce breast cancer cell proliferation, invasion, and metastasis by disrupting the IL-6/STAT3 signaling pathway . Additionally, it shows promise in inhibiting tumor growth by modulating immune responses .
  • Osteogenic Activity: The compound has been found to ameliorate estrogen deficiency-induced osteoporosis by enhancing trabecular bone formation .
  • Anti-Inflammatory Properties: By promoting NLRP3 inflammasome activation, it can modulate inflammatory responses, although this may also lead to liver injury in certain contexts .

Icariside I can be synthesized through various methods:

  • Extraction from Epimedium: The most common method involves extracting Icariside I from Epimedium using solvents like ethanol or methanol. This method typically includes:
    • Drying and grinding the plant material.
    • Soaking in solvent and performing extraction through maceration or reflux.
    • Purification through chromatography techniques.
  • Chemical Synthesis: Although less common, synthetic methods can produce Icariside I by modifying icariin or related flavonoids through

Icariside I has several applications in medicine and pharmacology:

  • Cancer Therapy: Due to its ability to inhibit cancer cell proliferation and metastasis, it is being investigated as a potential therapeutic agent for various cancers.
  • Bone Health: Its osteogenic properties make it a candidate for treating osteoporosis and other bone-related disorders.
  • Anti-inflammatory Treatments: Its role in modulating inflammasome activity positions it as a potential therapeutic agent for inflammatory diseases.

Interaction studies involving Icariside I have highlighted its complex role in various biological systems:

  • NLRP3 Inflammasome Interactions: Studies indicate that Icariside I specifically enhances NLRP3 inflammasome activation without affecting other inflammasomes like NLRC4 or AIM2 .
  • Immune Modulation: Research suggests that it may alter immune responses by affecting kynurenine metabolism and influencing T-cell activity within tumor microenvironments .

Icariside I shares structural similarities with several other compounds derived from Epimedium. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
IcariinFlavonoid glycosideAnti-cancer, anti-inflammatoryPrecursor to Icariside I
IcaritinFlavonoidAntioxidant, anti-cancerMore potent than icariin in some studies
Icariside IIFlavonoid glycosideAnti-cancerSimilar structure but different biological effects
Epimedin AFlavonoid glycosideOsteogenicPromotes bone health
Baohuoside IIFlavonoid glycosideAnti-inflammatoryDistinct from Icariside I but shares similar sources

Icariside I is unique due to its specific modulation of the NLRP3 inflammasome and its dual role in both promoting osteogenesis and exhibiting anti-cancer properties. Its distinct interactions within cellular pathways further highlight its potential as a multifaceted therapeutic agent.

XLogP3

3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

530.17881177 g/mol

Monoisotopic Mass

530.17881177 g/mol

Heavy Atom Count

38

Other CAS

56725-99-6

Dates

Modify: 2023-08-15

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